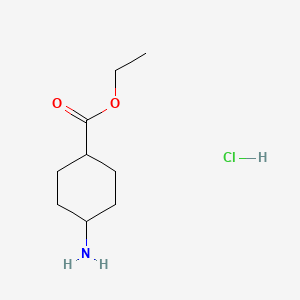

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVSMFHQPMRMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90950-09-7, 2084-28-8 | |

| Record name | 90950-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the esterification of 4-aminocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is used as a building block in the synthesis of various pharmacologically active compounds. Its unique structure makes it a valuable intermediate in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and resins .

Mechanism of Action

The mechanism of action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound’s trans configuration allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in stereochemistry (cis vs. trans), ester substituents (ethyl vs. methyl or benzyl), and additional functional groups (e.g., aminomethyl). Key analogs include:

*Similarity scores based on functional group and structural alignment .

†Price for 5 g. ‡Available upon request from suppliers.

Stereochemical and Functional Group Impact

- Trans vs. Cis Isomers: The trans-configuration of the amino and ester groups minimizes steric hindrance, enhancing stability and reactivity compared to cis-isomers. For example, trans-ethyl derivatives exhibit higher synthetic yields (98% vs. unreported cis yields) , suggesting superior process efficiency.

- Benzyl esters (e.g., trans-benzyl analog) introduce aromaticity, which may enhance binding affinity in hydrophobic enzyme pockets .

Commercial and Physicochemical Profiles

- Pricing : The trans-ethyl compound is cost-effective at scale (25 g for $379.00), whereas the methyl analog is significantly pricier ($705.08 for 5 g) .

- Solubility : The hydrochloride salt form ensures water solubility for all analogs, though ester group size (ethyl vs. methyl) may modulate solubility in organic solvents .

Biological Activity

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H18ClNO2

- Molecular Weight : Approximately 207.70 g/mol

- Structural Characteristics : The compound features a cyclohexane ring with an amino group and an ester group, which contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Its trans configuration allows it to effectively bind to specific receptors, influencing various cellular signaling pathways and potentially altering gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Modulation of Neurotransmitter Systems : It has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission and neuroprotection. This modulation suggests potential applications in treating neurological disorders such as epilepsy and anxiety.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, making it a candidate for pain management therapies.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| trans-4-Aminocyclohexanecarboxylic acid | Lacks ethyl ester group | More polar; potentially different solubility |

| trans-4-Aminocyclohexanol | Contains an alcohol group instead of an ester | Different chemical reactivity |

| Ethyl 2-amino-3-methylbutanoate hydrochloride | Branched structure | Different metabolic pathways |

| This compound | Cyclohexane framework with an amino group and an ester | Unique modulation of neurotransmitter systems |

Case Studies

- Neurotransmitter Modulation Study : A study explored the effects of this compound on glutamate receptor activity in vitro. Results indicated a significant increase in receptor binding affinity, suggesting potential therapeutic roles in neuroprotection and synaptic regulation.

- Anti-inflammatory Activity Investigation : Another study assessed the anti-inflammatory properties of the compound in animal models. The results demonstrated a marked reduction in inflammatory markers, indicating its potential use in developing new pain management therapies.

Q & A

Q. How can researchers optimize the synthesis of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride to achieve high yields?

- Methodological Answer : The synthesis involves reacting (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride with ethanol under acidic conditions. Key parameters include:

- Temperature : Heating to 60°C for 12–24 hours.

- Solvent : Ethanol (100 mL per 6.32 g substrate) with concentrated HCl (7 mL).

- Workup : Azeotropic removal of water using ethanol and toluene to isolate the product as a white solid (98% yield) .

- Validation : Monitor reaction completion via H NMR (e.g., characteristic peaks at δ 4.05 ppm for the ethoxy group and δ 1.22 ppm for the ethyl triplet) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm stereochemistry (e.g., axial vs. equatorial substituents in cyclohexane rings) .

- Log P Analysis : Use consensus log Po/w (1.2) and TPSA (52.32 Ų) to predict solubility and membrane permeability .

- Chromatography : Compare retention times with cis-isomers (e.g., cis-ethyl 4-aminocyclohexanecarboxylate hydrochloride, CAS 61367-17-7) using chiral stationary phases .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility)?

- Methodological Answer : Conflicting solubility values (e.g., 10.9 mg/mL via ESOL vs. 5.95 mg/mL via Ali) arise from computational models. Validate experimentally:

- Experimental Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid.

- Cross-Validation : Compare with structurally similar compounds (e.g., methyl trans-4-aminocyclohexanecarboxylate, CAS 76308-28-6) to identify trends in substituent effects .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in ester hydrolysis or aminolysis reactions.

- Reaction Path Search : Apply automated algorithms (e.g., the AFIR method) to identify low-energy pathways for functional group transformations .

- Machine Learning : Train models on existing kinetic data for cyclohexane carboxylates to predict regioselectivity .

Q. How does the compound’s stereochemistry influence its interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., esterases) to compare trans vs. cis isomer affinity.

- Permeability Assays : Use Caco-2 cell monolayers to validate predicted BBB permeation (log Kp = -6.79 cm/s) and correlate with in vivo bioavailability (score: 0.55) .

- Pharmacophore Mapping : Overlay structural analogs (e.g., ethyl 2-(trans-4-aminocyclohexyl)acetate, CAS 957793-35-0) to identify critical hydrogen-bond donors/acceptors .

Q. What experimental designs address stability challenges under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24 hours; analyze via HPLC for degradation products.

- Oxidative Stress : Expose to 3% HO to assess ester group stability.

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor changes in NMR and mass spectra .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility predictions from different computational models?

- Methodological Answer :

- Model Limitations : ESOL overestimates solubility for rigid cyclohexane derivatives due to inadequate entropy considerations.

- Experimental Calibration : Use Ali’s model (log S = -1.46) as a conservative estimate for aqueous systems but validate with experimental saturation curves .

- Parameter Adjustment : Refine atomic contribution values for amino and ester groups using high-throughput solubility screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.